molecular formula C20H20N4O3 B2477447 4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine CAS No. 946372-13-0

4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Cat. No.: B2477447
CAS No.: 946372-13-0
M. Wt: 364.405
InChI Key: NJGLOQYRGQDAAH-UHFFFAOYSA-N
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Description

4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a piperazine moiety, and a pyrimidine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Coupling with 2-methyl-6-phenoxypyrimidine: The final step involves coupling the furan-2-carbonyl piperazine intermediate with 2-methyl-6-phenoxypyrimidine under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine moiety used in anti-tubercular research.

Uniqueness

4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine stands out due to its unique combination of a furan ring, piperazine moiety, and pyrimidine core. This structural uniqueness contributes to its diverse range of applications and potential as a multifunctional compound in various scientific fields.

Properties

IUPAC Name

furan-2-yl-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-15-21-18(14-19(22-15)27-16-6-3-2-4-7-16)23-9-11-24(12-10-23)20(25)17-8-5-13-26-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGLOQYRGQDAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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